2-Bromo-1-trityl-1H-imidazole CAS number and properties
2-Bromo-1-trityl-1H-imidazole CAS number and properties
An In-Depth Technical Guide to 2-Bromo-1-trityl-1H-imidazole
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-Bromo-1-trityl-1H-imidazole. This versatile building block is a cornerstone in modern organic synthesis, particularly for constructing complex pharmaceutical intermediates.
Core Compound Identification and Properties
2-Bromo-1-trityl-1H-imidazole is a specialty chemical valued for its unique combination of a protected imidazole nitrogen and a reactive bromine atom. The bulky trityl (triphenylmethyl) group at the N1 position provides steric protection and enhances solubility in organic solvents, while the C2-bromo substituent serves as a versatile handle for a wide range of chemical transformations.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 67478-47-1 | [1][2][3] |
| Molecular Formula | C₂₂H₁₇BrN₂ | [1][4] |
| Molecular Weight | 389.29 g/mol | [1] |
| Appearance | White to off-white or yellow solid | [5] |
| Purity | Typically ≥96% | [1][2] |
| Storage Temperature | 2-8°C | [1][6] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [7][8] |
Strategic Synthesis: N-Tritylation of 2-Bromo-1H-imidazole
The synthesis of 2-Bromo-1-trityl-1H-imidazole is most commonly achieved through the N-protection of commercially available 2-Bromo-1H-imidazole. The choice of the trityl group is strategic; it is robust enough to withstand various reaction conditions yet can be removed under mild acidic conditions, making it ideal for multi-step syntheses.[1]
The underlying principle involves the nucleophilic attack of the imidazole nitrogen onto the electrophilic carbon of triphenylchloromethane (trityl chloride). A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-Bromo-1-trityl-1H-imidazole
-
Materials:
-
2-Bromo-1H-imidazole (1.0 eq)
-
Triphenylchloromethane (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 N Hydrochloric Acid
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Bromo-1H-imidazole and anhydrous dichloromethane. Stir at room temperature until fully dissolved.
-
Slowly add triethylamine to the solution, followed by the portion-wise addition of triphenylchloromethane. The addition of trityl chloride often results in a mild exotherm.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 N HCl, deionized water, and finally with brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization or column chromatography to afford the target compound, 2-Bromo-1-trityl-1H-imidazole.
-
This protocol is adapted from the synthesis of the analogous 4-bromo isomer.[9]
Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-trityl-1H-imidazole stems from the orthogonal reactivity of its two key functional groups.
-
N1-Trityl Protecting Group: Provides stability under many basic and nucleophilic conditions but is readily cleaved with mild acids (e.g., trifluoroacetic acid in DCM), regenerating the N-H bond when needed.[1]
-
C2-Bromo Substituent: This is the primary site for synthetic elaboration. The bromine atom enables a variety of transformations:
-
Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi) generates a potent nucleophilic 2-lithio-imidazole species, which can be quenched with various electrophiles.[10]
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl groups.[11][12]
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for 2-bromoimidazoles unless activated by electron-withdrawing groups, this pathway can be viable with strong nucleophiles.
-
Applications in Pharmaceutical Research and Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules, including the natural amino acid histidine.[12] Imidazole derivatives are integral to a wide range of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[13][14]
2-Bromo-1-trityl-1H-imidazole serves as a crucial intermediate in the synthesis of these complex molecules.[1] Its utility is particularly pronounced in:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted imidazole core to interact with the ATP-binding site of the enzyme.[11]
-
Development of Anti-Infective Agents: The nitroimidazole class of drugs, used to treat bacterial and parasitic infections, highlights the importance of this scaffold.[15][16][17] This building block provides a route to novel, non-nitro-containing imidazole-based anti-infectives.
-
Peptide and Nucleoside Chemistry: It is used to prepare modified histidine-containing peptides and nucleotide analogs, where precise control over reactivity is paramount.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-1-trityl-1H-imidazole is not detailed in the search results, data for the parent compound, 2-Bromo-1H-imidazole, provides a strong basis for hazard assessment. The unprotected compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6][18][19]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry place.[19] Recommended storage is at refrigerator temperature (2-8°C).[1][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
Conclusion
2-Bromo-1-trityl-1H-imidazole is a high-value synthetic intermediate that offers a powerful combination of stability and reactivity. The strategic placement of the trityl protecting group and the C2-bromo handle provides medicinal chemists and process scientists with a reliable tool for the efficient construction of complex, imidazole-containing molecules. Its role in the synthesis of potential drug candidates, from kinase inhibitors to novel anti-infectives, underscores its importance in advancing pharmaceutical research.
References
-
2A Biotech. 2-BROMO-1-TRITYL-1H-IMIDAZOLE. 2
-
Sobekbio Biosciences. 2-Bromo-1-trityl-1H-imidazole. 3
-
Aribo Biotechnology. 16681-56-4 | 2-Bromo-1H-imidazole.
-
ChemicalBook. 2-Bromo-1H-imidazole CAS#: 16681-56-4. 7
-
MySkinRecipes. 2-Bromo-1-trityl-1H-imidazole. 1
-
PubChem. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261. 18
-
ChemicalBook. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7. 9
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Imidazole. 5
-
ECHEMI. 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. 20
-
Sigma-Aldrich. 2-Bromo-1H-imidazole 97 16681-56-4. 6
-
ChemBK. 2-Bromo-1H-imidazole. 8
-
RSC Publishing. Synthesis and Reactions of Brominated 2-Nitroimidazoles. 10
-
Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1H-imidazole, 98%. 19
-
Smolecule. 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. 11
-
Pharmazone. The Importance of Imidazole Derivatives in Pharmaceutical Research. 12
-
Benchchem. The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. 13
-
PubChemLite. 2-bromo-1-trityl-1h-imidazole (C22H17BrN2). 4
-
ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. 15
-
GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. 16
-
PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. 17
-
MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. 14
Sources
- 1. 2-Bromo-1-trityl-1H-imidazole [myskinrecipes.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-Bromo-1-trityl-1H-imidazole [sobekbio.com]
- 4. PubChemLite - 2-bromo-1-trityl-1h-imidazole (C22H17BrN2) [pubchemlite.lcsb.uni.lu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. 2-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromo-1H-imidazole CAS#: 16681-56-4 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]
- 10. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. gov.uk [gov.uk]
- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
